

Application of $^{13}\text{C}_{13}$ -Citrinin in Food Safety Analysis: A Comprehensive Guide

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Compound of Interest

Compound Name: Citrinin-13C13

Cat. No.: B15566661

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Introduction

Citrinin is a mycotoxin produced by several fungal species of the genera *Penicillium*, *Aspergillus*, and *Monascus*.^{[1][2][3]} This toxic secondary metabolite can contaminate a wide range of food commodities, including cereals, grains, fruits, spices, and red yeast rice.^{[1][2][4]} Due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties, the presence of citrinin in the food chain is a significant public health concern.^{[1][3][4]} Regulatory bodies in various regions, including the European Union, have established maximum permissible levels for citrinin in specific foodstuffs, such as red yeast rice supplements.^{[5][6][7][8]}

Accurate and reliable analytical methods are crucial for monitoring citrinin levels in food and ensuring compliance with these regulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.^{[2][6][9]} To overcome matrix effects and ensure the accuracy of quantification, the use of a stable isotope-labeled internal standard is highly recommended.^{[4][10][11]} $^{13}\text{C}_{13}$ -Citrinin, a stable isotope-labeled analog of citrinin, serves as an ideal internal standard for the precise and accurate determination of citrinin in complex food matrices.^[10] This document provides detailed application notes and protocols for the use of $^{13}\text{C}_{13}$ -Citrinin in food safety analysis.

Application Notes

The primary application of $^{13}\text{C}_{13}$ -Citrinin is as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of citrinin.^[10] Its structural and chemical

similarity to the native citrinin ensures that it behaves identically during sample extraction, cleanup, and chromatographic separation.[\[10\]](#) By adding a known amount of $^{13}\text{C}_{13}$ -Citrinin to the sample at the beginning of the analytical process, any variations or losses occurring during sample preparation can be effectively compensated for, leading to highly accurate and precise results.[\[10\]](#)[\[11\]](#)

Key Advantages of Using $^{13}\text{C}_{13}$ -Citrinin:

- Enhanced Accuracy and Precision: Compensates for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to more reliable quantification.[\[10\]](#)[\[12\]](#)
- Improved Method Ruggedness: Minimizes the impact of variations in sample preparation procedures.[\[10\]](#)
- Simplified Calibration: Allows for the use of external calibration curves prepared in solvent, reducing the need for matrix-matched standards in many cases.[\[11\]](#)
- Reliable Quantification at Low Levels: Essential for ensuring compliance with stringent regulatory limits.

Typical Food Matrices Analyzed:

- Red Yeast Rice and its supplements[\[5\]](#)[\[6\]](#)
- Cereals and cereal-based products (e.g., wheat, maize)[\[6\]](#)[\[9\]](#)[\[13\]](#)
- Fruits and fruit juices[\[9\]](#)
- Spices and herbs[\[1\]](#)[\[9\]](#)
- Nuts and seeds[\[9\]](#)

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods utilizing $^{13}\text{C}_{13}$ -Citrinin for the analysis of citrinin in various food matrices.

Table 1: Method Performance Characteristics for Citrinin Analysis

Parameter	Red Yeast Rice Supplements	Cereal-Based Products
Limit of Detection (LOD)	0.11 µg/kg[13]	<0.6 µg/kg[13]
Limit of Quantification (LOQ)	20 µg/kg[5]	2.0 µg/kg
Recovery	70-120%[14]	95-112%[15]
Repeatability (RSDr)	6.27%[14]	<15%
Linearity (R ²)	>0.99[14]	>0.99

Table 2: LC-MS/MS Parameters for Citrinin and ¹³C₁₃-Citrinin

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Citrinin	251.1	233.1	177.1	15
¹³ C ₁₃ -Citrinin	264.1	245.1	186.1	15

Note: The exact m/z values and collision energies may vary depending on the specific instrument and conditions used.

Experimental Protocols

This section provides a detailed protocol for the determination of citrinin in red yeast rice food supplements using LC-MS/MS with ¹³C₁₃-Citrinin as an internal standard, adapted from the EURL-MP-method_008.[5]

1. Reagents and Materials

- Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Formic acid (FA), Acetic acid (HAc)

- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Citrinin standard solution (100 $\mu\text{g/mL}$ in ACN)
- $^{13}\text{C}_{13}$ -Citrinin standard solution (10 $\mu\text{g/mL}$ in ACN)[5]
- 50 mL polypropylene centrifuge tubes
- Mechanical shaker
- Centrifuge
- Vortex mixer
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Standard Solution Preparation

- Citrinin Stock Solution (1 $\mu\text{g/mL}$): Dilute the 100 $\mu\text{g/mL}$ citrinin standard solution 1:100 with a dilution solution (e.g., MeOH/water/HAc 80/18/2 V/V/V).[5]
- $^{13}\text{C}_{13}$ -Citrinin Stock Solution (1 $\mu\text{g/mL}$): Dilute the 10 $\mu\text{g/mL}$ $^{13}\text{C}_{13}$ -Citrinin standard solution 1:10 with the dilution solution.[5]
- $^{13}\text{C}_{13}$ -Citrinin Spiking Solution (100 ng/mL): Further dilute the $^{13}\text{C}_{13}$ -Citrinin stock solution 1:10 with the dilution solution.[5]
- Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the citrinin stock solution and adding a fixed amount of the $^{13}\text{C}_{13}$ -Citrinin spiking solution to each.

3. Sample Preparation (QuEChERS-based method)

- Weigh 2 g of the homogenized red yeast rice supplement sample into a 50 mL centrifuge tube.
- Add 10 mL of extraction solvent (e.g., acetonitrile with 1% HCl and 1% HAc).[5]

- Add a known amount of the $^{13}\text{C}_{13}$ -Citrinin spiking solution (e.g., 100 μL of 100 ng/mL solution).[5]
- Shake vigorously for 30 minutes using a mechanical shaker.[5]
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .[5]
- Vortex for 30 seconds to 1 minute.[5]
- Centrifuge at ≥ 3500 rpm for 10 minutes.[5]
- Take an aliquot of the upper acetonitrile layer and dilute it (e.g., 10-fold) with the dilution solution.[5]
- Filter the diluted extract through a 0.22 μm syringe filter into an LC vial for analysis.

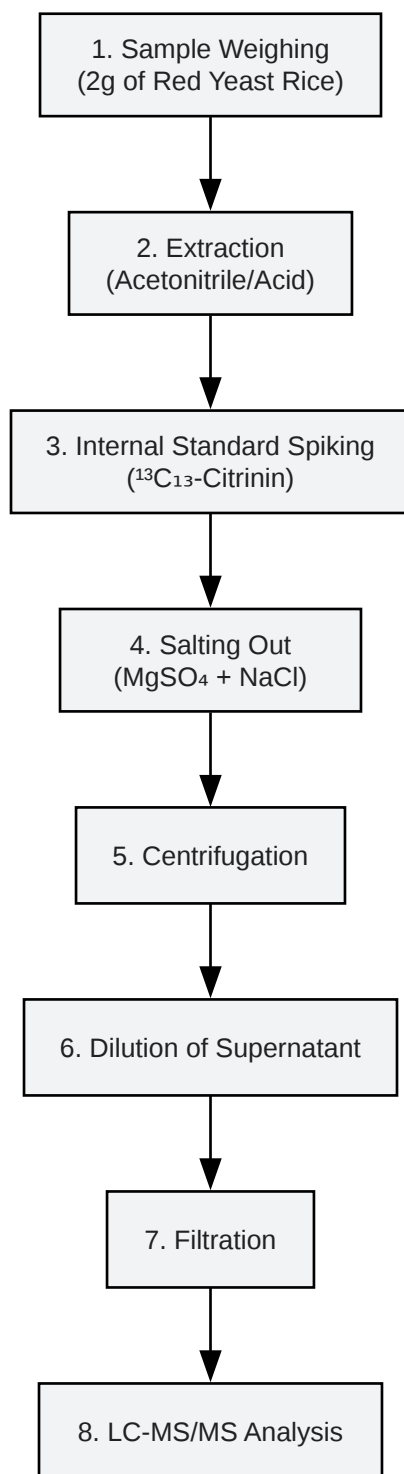
4. LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm) is typically used.
- Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic or acetic acid, is common.
- Injection Volume: 5-10 μL .
- MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the transitions specified in Table 2 using Multiple Reaction Monitoring (MRM).

5. Quantification

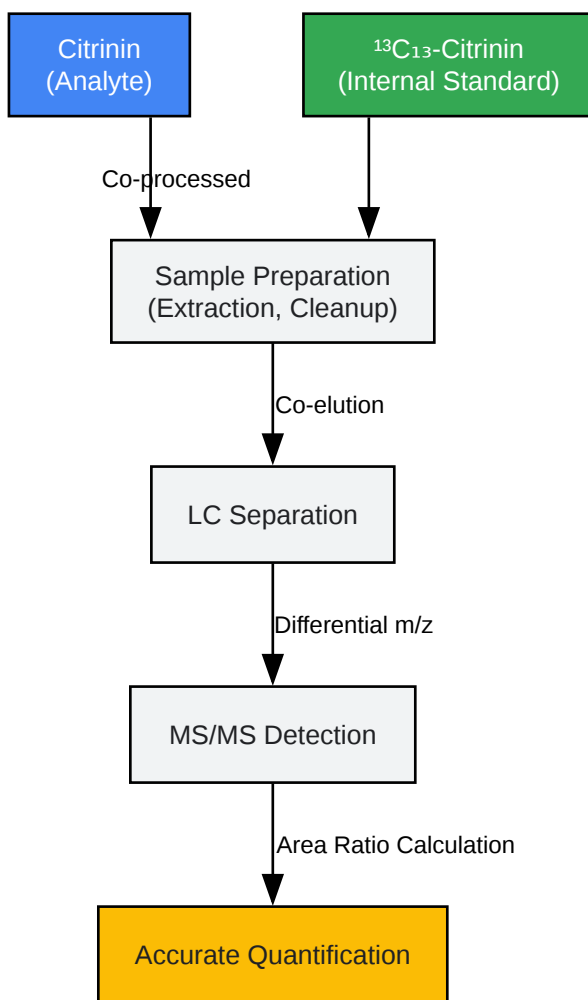
The concentration of citrinin in the sample is calculated by comparing the peak area ratio of the native citrinin to the $^{13}\text{C}_{13}$ -Citrinin internal standard in the sample extract with the ratios obtained from the calibration curve.

Visualizations



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Caption: Workflow for Citrinin Analysis in Food Samples.



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Caption: Role of $^{13}\text{C}_{13}$ -Citrinin in Accurate Quantification.

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